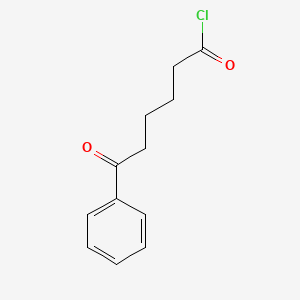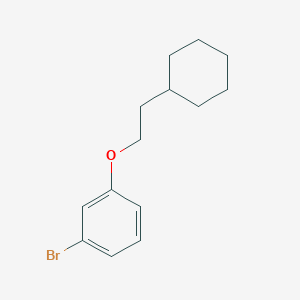
1-Bromo-3-(2-cyclohexylethoxy)benzene
Overview
Description
1-Bromo-3-(2-cyclohexylethoxy)benzene is an organic compound with the chemical formula C14H17BrO . It belongs to the class of aryl bromides and consists of a benzene ring substituted with a bromine atom and an ethoxy group attached to a cyclohexyl moiety. The compound appears as a colorless liquid , although older samples may exhibit a yellow tint. It serves as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of This compound involves introducing a bromine atom onto the benzene ring. Various methods can achieve this, such as electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of This compound comprises a benzene ring, a bromine atom (Br), and an ethoxy group (C2H5O) attached to a cyclohexyl moiety. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and physical properties .
Scientific Research Applications
Cyclization Reactions : Bottini et al. (1972) studied the reactions of 1-bromo-6-(2-hydroxyethoxy)cyclohexene with potassium t-butoxide, which is structurally similar to 1-Bromo-3-(2-cyclohexylethoxy)benzene. Their research showed the potential of these compounds in cyclization reactions leading to various cyclic compounds, highlighting their utility in synthetic chemistry (Bottini, Corson, Frost, & Schear, 1972).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds : Reus et al. (2012) demonstrated the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, starting from 1,2-bis(trimethylsilyl)benzene and related compounds. This research signifies the role of this compound in the synthesis of functionally diverse organic compounds (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Synthesis of Carbon Nanocages : Matsui et al. (2013) achieved the synthesis of an all-benzene carbon nanocage, a junction unit of branched carbon nanotubes, using a stepwise assembly of L-shaped units derived from similar brominated compounds. This indicates the potential use of this compound in advanced materials science and nanotechnology (Matsui, Segawa, Namikawa, Kamada, & Itami, 2013).
Photolysis in Organic Chemistry : Rezende et al. (1995) explored the photolysis of α-brominated ortho-xylenes, a process relevant to this compound. Their findings contribute to the understanding of photolysis in organic compounds, which is essential in photochemistry and the development of light-sensitive materials (Rezende, Campos, Toscano, & Catalani, 1995).
Organometallic Chemistry : Fink et al. (1997) synthesized and characterized ethynylferrocene compounds of 1,3,5-tribromobenzene, which relates to the chemistry of brominated benzene derivatives like this compound. Their work highlights the importance of such compounds in organometallic chemistry and the development of novel organometallic complexes (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).
properties
IUPAC Name |
1-bromo-3-(2-cyclohexylethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONITXXBWDVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)
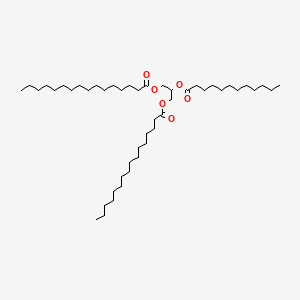
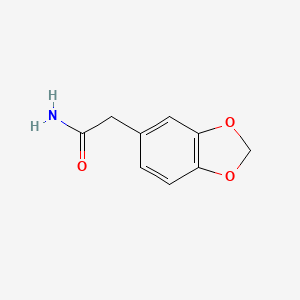

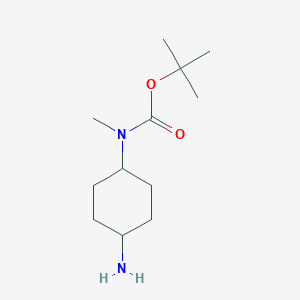


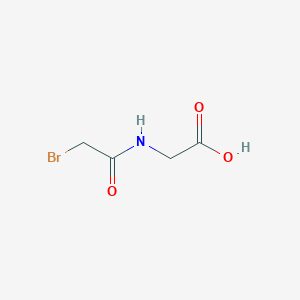
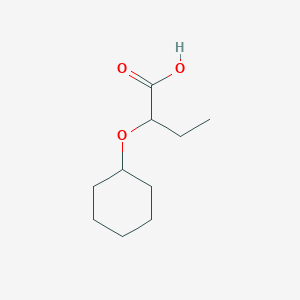

![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)
